molecular formula C8H11ClF3NO B2941531 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone CAS No. 2411315-13-2

2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone

Cat. No. B2941531
CAS RN: 2411315-13-2
M. Wt: 229.63
InChI Key: WIKUKWNYRUPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which leads to its various biological activities.
Biochemical and Physiological Effects
2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, it has been shown to have potential anticancer, antibacterial, and antifungal activities. It has also been shown to have potential as a chiral auxiliary in asymmetric synthesis. In addition, it has been shown to have unique properties when used as a building block for the synthesis of various polymers and materials.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify, making it a popular choice for many researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for the study of 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone. One potential direction is the further optimization of the synthesis method to improve yields and purity. Another potential direction is the development of new compounds with unique properties using 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone as a building block. In addition, the potential biological activities of this compound could be further explored to identify new therapeutic applications. Finally, the use of this compound in the synthesis of novel materials with unique properties could also be explored.
Conclusion
In conclusion, 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone is a synthetic compound with potential applications in various fields. Its versatility as a starting material for the synthesis of other organic compounds and its potential biological activities make it an attractive target for scientific research. However, careful handling and disposal are required due to its potential toxicity. The future directions for the study of this compound are numerous and offer exciting opportunities for further exploration.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 3-methyl-3-(2,2,2-trifluoroethyl)azetidine in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a starting material for the synthesis of compounds with potential anticancer, antibacterial, and antifungal activities. It has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. In addition, it has been used as a building block for the synthesis of various polymers and materials with unique properties.

properties

IUPAC Name

2-chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c1-7(3-8(10,11)12)4-13(5-7)6(14)2-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKUKWNYRUPWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)CCl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.